molecular formula C24H31N5O3 B2694529 N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide CAS No. 921923-84-4

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide

Cat. No.: B2694529
CAS No.: 921923-84-4
M. Wt: 437.544
InChI Key: MMLSXTYUJXWXSN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide is a complex organic compound with a unique structure that combines a dimethylamino group, a tetrahydroquinoline ring, and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline ring, followed by the introduction of the dimethylamino group and the acetamidophenyl group. Common reagents used in these reactions include dimethylamine, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The tetrahydroquinoline ring may contribute to the compound’s binding affinity and specificity. The acetamidophenyl group can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylaminoethyl methacrylate: Similar in structure but with diethylamino groups instead of dimethylamino groups.

    N-(2-dimethylaminoethyl)acrylamide: Contains a similar dimethylamino group but with an acrylamide moiety.

    2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer synthesis.

Uniqueness

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-16(30)26-19-8-10-20(11-9-19)27-24(32)23(31)25-15-22(28(2)3)18-7-12-21-17(14-18)6-5-13-29(21)4/h7-12,14,22H,5-6,13,15H2,1-4H3,(H,25,31)(H,26,30)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSXTYUJXWXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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